molecular formula C22H20O5 B2888839 Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate CAS No. 694486-66-3

Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

Cat. No.: B2888839
CAS No.: 694486-66-3
M. Wt: 364.397
InChI Key: ROFAHDODYYWCAM-UHFFFAOYSA-N
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Description

Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the ethenylphenyl group and the methoxy substituent. The final step involves esterification to introduce the methyl acetate group.

    Preparation of Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Ethenylphenyl Group: This step often involves a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.

    Methoxy Substitution: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Esterification: The final esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanol in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The ethenylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate can be compared with other coumarin derivatives, such as:

    Warfarin: An anticoagulant with a similar chromen-2-one core but different substituents.

    Umbelliferone: A simpler coumarin derivative with hydroxyl groups instead of methoxy and ethenylphenyl groups.

    Scopoletin: Another coumarin derivative with methoxy and hydroxyl groups.

The uniqueness of this compound lies in its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other coumarins.

Properties

IUPAC Name

methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-4-15-5-7-16(8-6-15)13-26-17-9-10-18-14(2)19(12-21(23)25-3)22(24)27-20(18)11-17/h4-11H,1,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFAHDODYYWCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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